molecular formula C19H18ClN3O2 B4518159 N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide

N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide

Cat. No.: B4518159
M. Wt: 355.8 g/mol
InChI Key: LRRYHGKWSGJUOY-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, a chloro-substituted indole moiety, and a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the acetylation of 4-aminophenyl, followed by the introduction of the indole moiety through a coupling reaction. The final step involves the formation of the propanamide chain under controlled conditions, often using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted analogs with different functional groups.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is utilized in the development of new materials and chemical processes, benefiting from its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The acetylamino and indole groups are known to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The compound may also influence cellular pathways by altering gene expression or signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-3-(5-chloro-1H-indol-1-yl)propanamide
  • N-[4-(acetylamino)phenyl]-3-(6-bromo-1H-indol-1-yl)propanamide
  • N-[4-(acetylamino)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide

Uniqueness

N-[4-(acetylamino)phenyl]-3-(6-chloro-1H-indol-1-yl)propanamide stands out due to the specific positioning of the chloro group on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may confer distinct advantages in terms of binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-(6-chloroindol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13(24)21-16-4-6-17(7-5-16)22-19(25)9-11-23-10-8-14-2-3-15(20)12-18(14)23/h2-8,10,12H,9,11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRYHGKWSGJUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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